(2-Cyclohexylvinyl)boronic acid

Vue d'ensemble

Description

“(2-Cyclohexylvinyl)boronic acid” is a chemical compound with the molecular formula C8H15BO2 . It is used in organic synthesis, particularly in the field of transition metal-catalyzed cross-coupling reactions .

Synthesis Analysis

The primary method for the synthesis of boronic acids, including “(2-Cyclohexylvinyl)boronic acid”, is through the electrophilic trapping of an organometallic reagent with a boric ester . The reaction is performed at low temperature to attenuate over-alkylation that would lead to the formation of borinic, rather than boronic, esters .

Molecular Structure Analysis

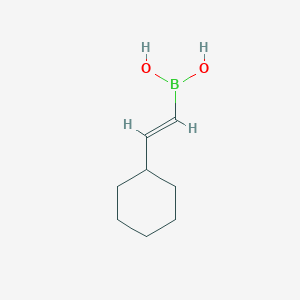

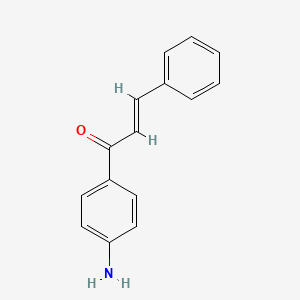

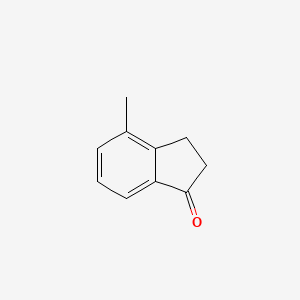

The molecular structure of “(2-Cyclohexylvinyl)boronic acid” consists of a boronic acid group attached to a vinyl group, which is further connected to a cyclohexyl group . The average mass of the molecule is 154.014 Da .

Chemical Reactions Analysis

“(2-Cyclohexylvinyl)boronic acid” is known to participate in Suzuki–Miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound, such as “(2-Cyclohexylvinyl)boronic acid”, with a halide or pseudo-halide using a palladium catalyst .

Physical And Chemical Properties Analysis

“(2-Cyclohexylvinyl)boronic acid” has a molecular formula of C8H15BO2, an average mass of 154.014 Da, and a monoisotopic mass of 154.116516 Da .

Applications De Recherche Scientifique

Sensing Applications

Boronic acids are known for their ability to interact with diols and strong Lewis bases such as fluoride or cyanide anions. This property makes them useful in various sensing applications, which can be either homogeneous assays or heterogeneous detection systems .

Chemical Biology

In chemical biology, boronic acids are utilized for reversible click reactions. These reactions are significant for studying biological systems because they can be reversed under certain conditions, allowing for temporary modifications .

Supramolecular Chemistry

The reversible nature of boronic acid-mediated cis-diol conjugation is also exploited in supramolecular chemistry. This field involves the design and synthesis of complex molecules that can form non-covalent interactions with high specificity .

Biomedical Applications

Boronic acids have found applications in biomedical fields due to their biocompatibility. They are used in the development of therapeutic agents and drug delivery systems .

Medicinal Chemistry

In medicinal chemistry, boronic acids are part of drug design and synthesis, particularly in the creation of proteasome inhibitors which are used in cancer therapy .

Biomedical Devices

The reversible kinetics of boronic acid compounds allow for their use in biomedical devices, where temporary binding or interaction with biological molecules is necessary .

Mécanisme D'action

Target of Action

The primary target of (2-Cyclohexylvinyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

In the SM coupling reaction, (2-Cyclohexylvinyl)boronic acid interacts with its target through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The SM coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The boron reagents initially employed for SM coupling were alkenylboranes and catechol boronic esters, both conveniently obtained through the hydroboration of terminal alkynes . By the 1990s boronic acids had become the reagents of choice, especially for aryl couplings, primarily due to their enhanced reactivity and high atom-economy .

Pharmacokinetics

It’s known that boronic acids, in general, are relatively stable, readily prepared, and generally environmentally benign . These properties suggest that (2-Cyclohexylvinyl)boronic acid may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, but further studies are needed to confirm this.

Result of Action

The result of the action of (2-Cyclohexylvinyl)boronic acid in the SM coupling reaction is the formation of a new carbon–carbon bond . This bond formation is a critical step in the synthesis of a wide range of organic compounds .

Action Environment

The action of (2-Cyclohexylvinyl)boronic acid can be influenced by various environmental factors. For instance, certain boronic acids decompose in air . .

Orientations Futures

Propriétés

IUPAC Name |

[(E)-2-cyclohexylethenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15BO2/c10-9(11)7-6-8-4-2-1-3-5-8/h6-8,10-11H,1-5H2/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBRJOMMIILHLCG-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C=CC1CCCCC1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(/C=C/C1CCCCC1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Cyclohexylvinyl)boronic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Hydroxyethyl)thio]acetamide](/img/structure/B1352301.png)